

discovery and characterization of Gst-FH.4

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Compound of Interest

Compound Name: Gst-FH.4

Cat. No.: B15576569

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An In-depth Technical Guide on the Discovery and Characterization of **Gst-FH.4** and the Broader Glutathione S-transferase Family

Introduction

This technical guide provides a comprehensive overview of the current understanding of **Gst-FH.4**, a compound known for its interaction with the Glutathione S-transferase (GST) family of enzymes. While specific research on the discovery and detailed characterization of **Gst-FH.4** is limited, this document consolidates the available information and expands upon the broader context of GSTs, which are critical enzymes in cellular detoxification and signaling. The guide is intended for researchers, scientists, and drug development professionals, offering quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and laboratory workflows.

Gst-FH.4: A Frequent False Positive in GST Assays

Gst-FH.4 is a compound complex recognized as a frequent false positive hit (FH) in high-throughput screening assays designed to study the interaction between Glutathione S-transferase (GST) and glutathione (GSH). Its primary significance in a research context is as an inhibitor of GST activity.

Quantitative Data

The inhibitory effect of **Gst-FH.4** on GST activity has been quantified, and the available data is summarized in the table below.

Compound	Target	Activity	Value
Gst-FH.4	Glutathione S-transferase (GST)	Inhibition (IC50)	24.38 μ M

The Glutathione S-transferase (GST) Family

Glutathione S-transferases (GSTs) are a family of enzymes found in both prokaryotic and eukaryotic organisms. They play a crucial role in Phase II metabolic detoxification by catalyzing the conjugation of the reduced form of glutathione (GSH) to a wide variety of xenobiotic and endogenous electrophilic substrates. This process renders the substrates more water-soluble, facilitating their removal from the cell.

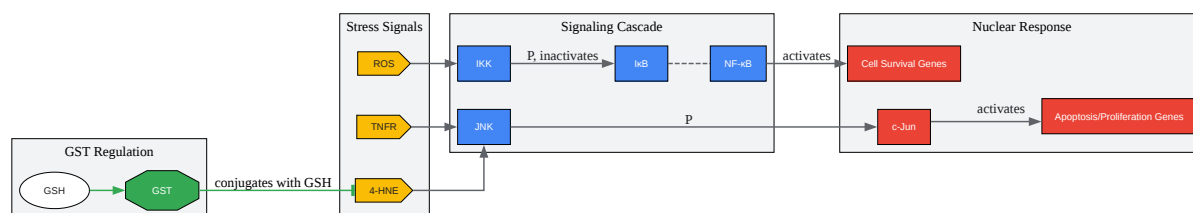
There are several classes of cytosolic GSTs in mammals, including alpha, mu, pi, theta, zeta, omega, and sigma. The alpha class of GSTs, which includes GSTA4, is particularly effective at detoxifying products of lipid peroxidation, such as 4-hydroxynonenal (4-HNE).

Signaling Pathways Involving GSTs

GSTs are not only involved in detoxification but also play significant roles in cellular signaling pathways, particularly in response to oxidative stress.

Regulation of Stress-Activated Signaling Pathways

GSTs can modulate key signaling pathways involved in apoptosis, stress response, and proliferation, such as the c-Jun N-terminal kinase (JNK) and nuclear factor kappa B (NF- κ B) pathways. The activity of these pathways can be influenced by reactive oxygen species (ROS) and products of lipid peroxidation like 4-HNE. By conjugating GSH to 4-HNE, GSTs can prevent the activation of JNK, a kinase that can promote apoptosis.



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Regulation of JNK and NF-κB signaling pathways by GSTs.

Transcriptional Activation of *gst-4* by EGF Signaling

In the nematode *C. elegans*, the expression of *gst-4*, a gene encoding a glutathione S-transferase, is commonly used as a marker for the activity of the transcription factor SKN-1 in response to oxidative stress. However, research has shown that *gst-4* can also be transcriptionally activated by the epidermal growth factor (EGF) signaling pathway, independently of SKN-1. This alternative activation pathway involves the transcription factor EOR-1.

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